(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanylmethyl-propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine typically involves multiple steps. One common method starts with the bromination of benzyl compounds to introduce the bromobenzyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions . The trifluoromethylsulfanylmethyl-propylamine moiety can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination reactions, which enhance efficiency and scalability . The use of compact fluorescent lamps (CFL) for radical activation in flow reactors is a notable method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and silica sulfuric acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Bromobenzaldehyde and 4-bromobenzoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can facilitate binding to specific active sites, while the trifluoromethylsulfanylmethyl-propylamine moiety can modulate the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a similar bromobenzyl group but lacks the trifluoromethylsulfanylmethyl-propylamine moiety.
4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the amine moiety.
4-Bromobenzaldehyde: Features an aldehyde group in place of the amine moiety.
Uniqueness
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is unique due to the presence of both the bromobenzyl and trifluoromethylsulfanylmethyl-propylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C12H15BrF3NS |
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Molecular Weight |
342.22 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C12H15BrF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |
InChI Key |
LKGZCTIIEVYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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